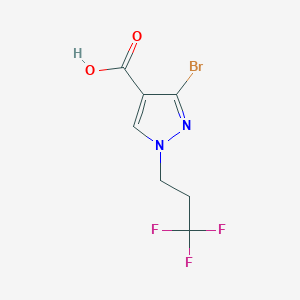

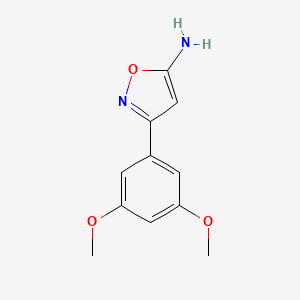

3-(3,5-二甲氧苯基)-5-异噁唑胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"3-(3,5-Dimethoxyphenyl)-5-isoxazolamine" is a chemical compound belonging to the class of isoxazoles, a group of nitrogen-oxygen-containing five-membered heterocyclic compounds. Isoxazoles and their derivatives are of significant interest in organic chemistry and pharmaceutical research due to their diverse biological activities and applications in drug design and development.

Synthesis Analysis

The synthesis of 3-(3,5-Dimethoxyphenyl)-5-isoxazolamine and related isoxazole derivatives often involves the reaction of β-dimethylaminovinyl ketones with hydroxylamine, under varying conditions to achieve regioselectivity for 3- or 5-substitution on the isoxazole ring. This methodology provides a versatile approach to synthesizing isoxazole derivatives with different substituents, demonstrating the adaptability of this synthetic route for generating structurally diverse isoxazole compounds (Rosa et al., 2008).

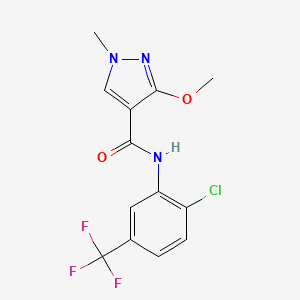

Molecular Structure Analysis

The molecular structure of isoxazole derivatives, including "3-(3,5-Dimethoxyphenyl)-5-isoxazolamine," often features a planar isoxazole ring, which can influence the compound's physical and chemical properties. The precise arrangement of substituents around the isoxazole ring is crucial for the compound's reactivity and interaction with biological targets. For example, the crystal structure of a related isoxazole derivative revealed a nearly co-planar arrangement of the phenyl and isoxazole rings, highlighting the importance of molecular conformation in understanding the behavior of these compounds (Cheng et al., 2009).

科学研究应用

合成和抗菌活性

多项研究合成了异噁唑烷和异噁唑啉衍生物,并研究了它们的潜在抗菌活性。例如,合成3-(2-羟基-4,6-二甲氧基苯基)-5-芳基-异噁唑烷表现出对细菌如大肠杆菌、金黄色葡萄球菌、枯草杆菌和铜绿假单胞菌的抑制作用(J. Yu, 2013)。这表明3-(3,5-二甲氧基苯基)-5-异噁唑胺衍生物可能具有有用的抗菌特性。

抗炎和抗菌评估

进一步研究带有脲、硫脲和磺胺基团的吡唑衍生物显示出有希望的抗炎和抗菌活性。这些研究表明,与3-(3,5-二甲氧基苯基)-5-异噁唑胺相关的结构化合物可以作为有效的抗炎和抗菌剂(Ashish P. Keche et al., 2012)。

抗癌潜力

对与3-(3,5-二甲氧基苯基)-5-异噁唑胺结构相关的二甲氧基和三甲氧基茚酮螺环异噁唑烷的研究显示出对HepG2癌性肝细胞系的强效细胞毒作用。这表明衍生物可能被探索为潜在的抗肝癌剂,突显了异噁唑烷和异噁唑啉衍生物在癌症研究中的多功能性(A. Abolhasani et al., 2020)。

新颖的合成方法

通过铜催化的烯烃氨氧化合成了异噁唑啉,包括与3-(3,5-二甲氧基苯基)-5-异噁唑胺类似的化合物。这种方法提供了一种立体选择性的方法,用于获得具有进一步生物应用潜力的取代异噁唑啉(Shuklendu D. Karyakarte, Thomas P Smith, S. Chemler, 2012)。

环境降解研究

研究了水溶液中异噁唑啉类杀菌剂的光降解,包括与3-(3,5-二甲氧基苯基)-5-异噁唑胺相关的化合物,以了解它们的环境行为和降解动力学。这项研究对评估这类化合物的环境影响和安全性至关重要(P. Liu et al., 2012)。

作用机制

Target of Action

Compounds with similar structures, such as n-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide, have been shown to target thymidylate synthase .

Mode of Action

For instance, N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide, a similar compound, is known to interact with Thymidylate synthase .

Biochemical Pathways

For example, the synthetic chalcone derivative (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one (DPP23) has been shown to exert antitumor activity through ROS-mediated apoptosis in cancer cells .

Result of Action

For instance, DPP23 has been shown to exert antitumor activity through ROS-mediated apoptosis in cancer cells .

安全和危害

未来方向

属性

IUPAC Name |

3-(3,5-dimethoxyphenyl)-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-14-8-3-7(4-9(5-8)15-2)10-6-11(12)16-13-10/h3-6H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIHALGDOAGACB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NOC(=C2)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dimethoxyphenyl)-5-isoxazolamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2496047.png)

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2496049.png)

![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2496056.png)

![4-fluoro-1-[tris(propan-2-yl)silyl]-1H-indole](/img/structure/B2496058.png)

![1-(4-ethylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2496060.png)

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2496064.png)

![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2496067.png)